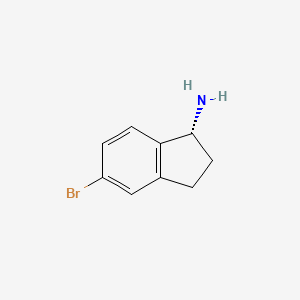

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine

Description

Properties

IUPAC Name |

(1R)-5-bromo-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUKCNPRRGOGDG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401272505 | |

| Record name | (1R)-5-Bromo-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401272505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228561-27-0 | |

| Record name | (1R)-5-Bromo-2,3-dihydro-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228561-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-5-Bromo-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401272505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine: A Comprehensive Technical Guide for Drug Development Professionals

Introduction

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine is a chiral intermediate of significant interest within the pharmaceutical industry. Its rigid, bicyclic structure and defined stereochemistry make it a valuable building block in the synthesis of complex molecular targets, particularly for active pharmaceutical ingredients (APIs) aimed at the central nervous system (CNS).[1] This guide provides a detailed overview of the known physical properties of this compound and its common hydrochloride salt, alongside expert-guided protocols for the experimental determination of key physical characteristics. This document is intended for researchers, chemists, and formulation scientists engaged in drug discovery and development.

Molecular and Physicochemical Properties

A clear distinction between the free amine and its hydrochloride salt is crucial for accurate experimental design and interpretation. The majority of commercially available this compound is in the form of its hydrochloride salt, which offers enhanced stability and handling properties.

| Property | This compound | This compound HCl |

| Molecular Formula | C₉H₁₀BrN | C₉H₁₁BrClN |

| Molecular Weight | 212.09 g/mol [1] | 248.55 g/mol |

| CAS Number | 1228561-27-0[1] | 1443238-61-6 |

| Appearance | Solid, semi-solid, or liquid | Solid |

| Predicted Boiling Point | 278.2 ± 40.0 °C | Not Available |

| Predicted Density | 1.490 ± 0.06 g/cm³[1] | Not Available |

| Purity (Typical) | ≥95% | ≥97% |

Handling, Storage, and Safety

Storage and Stability

This compound and its hydrochloride salt should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[1] The hydrochloride salt is generally more stable and less susceptible to degradation than the free amine.

Safety Precautions

While a comprehensive toxicological profile is not publicly available, the following safety precautions are recommended based on the chemical structure and available data for similar compounds:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin: Remove contaminated clothing and wash skin thoroughly with soap and water. Seek medical attention if irritation develops.

-

Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Experimental Determination of Physical Properties

The following section outlines detailed, field-proven methodologies for determining the key physical properties of this compound, which are not yet extensively documented in the literature.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly sensitive and accurate method for determining the melting point and thermal transitions of a substance. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

-

Reference Preparation: Use an empty, hermetically sealed aluminum pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate, typically 5-10°C/min, to a temperature well above the melting point.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.

Figure 1: Workflow for Melting Point Determination by DSC.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining equilibrium solubility. It involves agitating an excess of the solid compound in a solvent until equilibrium is reached.

Methodology:

-

Preparation of Solutions: Prepare a series of buffers at different pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, and 6.8).

-

Sample Addition: Add an excess amount of this compound hydrochloride to vials containing a known volume of each buffer.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Figure 2: Shake-Flask Method for Solubility Determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. For chiral molecules, specialized NMR techniques can be employed to determine enantiomeric purity.

Exemplary Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Features:

-

Signals in the aromatic region corresponding to the protons on the benzene ring.

-

Aliphatic signals for the protons on the five-membered ring, including the methine proton adjacent to the amine group.

-

A broad singlet for the amine protons (which may exchange with D₂O).

-

-

Expected ¹³C NMR Features:

-

Aromatic carbon signals, including one attached to the bromine atom.

-

Aliphatic carbon signals for the indane ring system.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR provides a "molecular fingerprint" by identifying the vibrational modes of functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Expected Key Vibrational Bands:

-

N-H stretching vibrations (around 3300-3400 cm⁻¹).

-

Aromatic C-H stretching (above 3000 cm⁻¹).

-

Aliphatic C-H stretching (below 3000 cm⁻¹).

-

C=C stretching in the aromatic ring (around 1600-1450 cm⁻¹).

-

C-N stretching.

-

C-Br stretching (in the fingerprint region, <1000 cm⁻¹).

-

Mass Spectrometry (MS)

Rationale: MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Infuse the sample into the ESI source of a mass spectrometer. Acquire the mass spectrum in positive ion mode.

-

Expected Results:

-

For the free amine, a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 212.0/214.0 (due to the isotopic pattern of bromine).

-

For the hydrochloride salt, the same [M+H]⁺ ion will be observed as the HCl is lost in the gas phase.

-

Conclusion

This compound is a crucial chiral building block in modern pharmaceutical synthesis. While comprehensive experimental data on its physical properties is not widely published, this guide provides the foundational knowledge and robust experimental protocols necessary for its effective use in a research and development setting. By following the outlined methodologies, scientists can confidently characterize this intermediate, ensuring the quality and consistency required for successful drug development programs.

References

-

MySkinRecipes. This compound. [Link]

Sources

A Comprehensive Technical Guide to (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine: Synthesis, Characterization, and Application in Modern Drug Discovery

Abstract: This guide provides an in-depth technical overview of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine, a critical chiral building block in pharmaceutical synthesis. Chirality plays a pivotal role in drug efficacy and safety, making enantiomerically pure compounds like this essential for developing targeted therapeutics.[1][2] This document details the molecule's structural and physicochemical properties, outlines a robust stereoselective synthetic route, presents comprehensive protocols for analytical characterization, and discusses its applications in medicinal chemistry, particularly in the development of agents for the central nervous system (CNS).[3][4] The content herein is curated for researchers, chemists, and drug development professionals, providing the causal insights behind experimental choices to ensure technical accuracy and practical utility.

Section 1: Molecular Profile and Physicochemical Properties

This compound is a brominated indane amine distinguished by a single stereocenter at the C1 position, conferring it with specific optical properties crucial for its biological interactions.[5] As with many pharmaceuticals, where one enantiomer provides the therapeutic benefit while the other may be inactive or cause adverse effects, the demand for enantiomerically pure intermediates is paramount.[2][5][6]

Chemical Structure

The rigid indane scaffold provides a defined three-dimensional orientation for the amine group, which is essential for precise binding to biological targets like receptors and enzymes.[3] The bromine atom offers a site for further chemical modification, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries for drug discovery.[7]

Caption: Chemical structure of this compound.

Physicochemical Data

The accurate characterization of a compound's physical properties is fundamental for its handling, formulation, and synthesis. The data presented below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1228561-27-0 | [8] |

| Molecular Formula | C₉H₁₀BrN | [8][9] |

| Molecular Weight | 212.09 g/mol | [8][10] |

| Appearance | White to yellow powder or crystals | [3] |

| Purity | Typically ≥95% | [8] |

| Boiling Point | 278.2±40.0 °C (Predicted) | [4] |

| Density | 1.490±0.06 g/cm³ (Predicted) | [4] |

| SMILES | N[C@@H]1CCC2=C1C=CC(Br)=C2 | [9] |

| InChI Key | IEUKCNPRRGOGDG-SECBINFHSA-N | [8] |

Section 2: Stereoselective Synthesis and Purification

The therapeutic value of this compound is intrinsically linked to its stereochemistry. Therefore, methods that generate the desired (R)-enantiomer with high purity are critical. Asymmetric synthesis, rather than classical resolution of a racemate, is often the preferred industrial strategy as it is more atom-economical and avoids the loss of 50% of the material.[6]

Rationale for Stereoselective Synthesis

Biological systems are inherently chiral, and drug-receptor interactions often require a precise stereochemical match.[] Using a single, pure enantiomer can lead to improved therapeutic indices, reduced side effects, and simplified pharmacokinetics.[2][5] The most ambitious and effective technique is to synthesize homochiral compounds from non-chiral starting materials using chiral catalysts.[6] A common and powerful approach for synthesizing chiral amines is the asymmetric reduction of a corresponding ketone precursor.[12]

Synthetic Workflow: Asymmetric Reduction

The synthesis of this compound is efficiently achieved via the asymmetric reduction of the prochiral ketone, 5-Bromo-2,3-dihydro-1H-inden-1-one.[7] This transformation is typically mediated by a chiral catalyst, such as a Noyori-type ruthenium or rhodium complex, which facilitates the stereoselective transfer of a hydride from a hydrogen source.

Caption: General workflow for the asymmetric synthesis of the target amine.

Detailed Laboratory Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Objective: To synthesize this compound with high enantiomeric excess.

Step 1: Asymmetric Reduction of the Ketone

-

To a clean, dry, nitrogen-purged reactor, add 5-Bromo-2,3-dihydro-1H-inden-1-one (1 equivalent).

-

Add a suitable solvent, such as isopropanol or a formic acid/triethylamine azeotrope, which also serves as the hydrogen source.

-

Add the chiral catalyst (e.g., (R,R)-Ts-DENEB™ or a similar Ru-complex, 0.01-0.1 mol%).

-

Heat the reaction mixture to the optimal temperature (e.g., 40-60 °C) and stir until reaction completion is confirmed by TLC or HPLC analysis.

-

Cool the reaction mixture, quench appropriately, and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-5-Bromo-2,3-dihydro-1H-inden-1-ol.

Step 2: Conversion to the Amine

-

Dissolve the crude alcohol from Step 1 in a suitable solvent like toluene.

-

Cool the solution to 0 °C. Add diphenylphosphoryl azide (DPPA) and a base such as 1,8-Diazabicycloundec-7-ene (DBU).

-

Allow the reaction to warm to room temperature and stir until the formation of the azide intermediate is complete (monitor by TLC/HPLC).

-

Carefully quench the reaction and perform an aqueous workup.

-

The crude azide is then subjected to reduction. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Once the reduction is complete, filter the catalyst and concentrate the solvent to yield the crude amine.

-

Purify the crude product by column chromatography or crystallization to obtain this compound of high purity.

Section 3: Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and enantiomeric excess of the final product. A multi-pronged approach using orthogonal analytical techniques is the standard in the pharmaceutical industry.[13]

Protocol 1: Structural Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is used to confirm the molecular structure.

-

¹H NMR: Provides information on the number of different types of protons and their local environments. Expected signals would include distinct peaks for the aromatic protons, the benzylic proton at C1, and the aliphatic protons at C2 and C3.

-

¹³C NMR: Shows the number of different types of carbon atoms. The spectrum should confirm the presence of 9 distinct carbon signals corresponding to the structure.

Protocol 2: Purity Assessment by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing chemical purity.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Result: A single major peak should be observed, with the area percent representing the chemical purity.

Protocol 3: Enantiomeric Purity Determination by Chiral HPLC

This is the most critical analysis for this compound. Direct separation of enantiomers is achieved using a Chiral Stationary Phase (CSP).[14][15][16] Polysaccharide-based CSPs are widely used for this purpose.[14]

-

Objective: To separate and quantify the (R)- and (S)-enantiomers to determine the enantiomeric excess (e.e.).

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or similar).

-

Mobile Phase: Typically a normal phase system, such as a mixture of n-hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape for basic compounds.[15]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Analysis: The retention times for the (R) and (S) enantiomers will differ. The enantiomeric excess is calculated using the formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] * 100.

Section 4: Applications in Medicinal Chemistry and Drug Development

This compound is a valuable intermediate primarily used in the synthesis of active pharmaceutical ingredients (APIs), especially for CNS disorders.[3][4][17] Its rigid structure and chiral amine functionality make it an ideal scaffold for designing selective receptor modulators.[3]

Role as a Key Chiral Building Block

Chiral building blocks are fundamental components for constructing complex, stereochemically defined molecules.[1][] This compound serves as a starting point, allowing medicinal chemists to introduce a specific stereocenter early in a synthetic sequence, which is often more efficient than performing a chiral separation on a more complex final molecule.[] The bromine atom serves as a versatile synthetic handle for introducing further molecular diversity through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Case Study: Precursor to CNS Agents

Derivatives of aminoindane are known to interact with monoamine transporters and receptors, making them relevant for treating neurological and psychiatric conditions. This specific building block has been utilized in the development of selective serotonin and dopamine receptor modulators.[3] The (R)-configuration is often crucial for achieving the desired selectivity and potency at these targets.

Section 5: Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

Hazard Identification

Based on available safety data, the compound is classified with the following hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

Signal Word: Warning.[8]

-

Pictogram: GHS07 (Exclamation Mark).[8]

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.[18]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[18][19]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[18][20]

Long-term Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[20] Recommended storage temperature is 2-8°C.[3][8]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[20]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3][8]

References

-

The Role of Chiral Building Blocks in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of chiral building blocks for use in drug discovery. PubMed. [Link]

-

This compound hydrochloride. MySkinRecipes. [Link]

-

5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE [P89502]. ChemUniverse. [Link]

-

This compound hydrochloride. PubChem. [Link]

-

Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

-

5-bromo-2,3-dihydro-1H-inden-1-amine. PubChem. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Chiral Chromatography. Chemistry LibreTexts. [Link]

-

This compound. MySkinRecipes. [Link]

-

This compound hydrochloride (CAS No: 1443238-61-6) API Intermediate Manufacturers. apicule. [Link]

-

(1R)-5-Bromo-2,3-dihydro-1H-inden-1-amine. PubChem. [Link]

-

5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. PubChem. [Link]

-

A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

-

Chiral Columns for enantiomer separation by HPLC. Sumitomo Chemical. [Link]

-

Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures. ResearchGate. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. PubMed. [Link]

-

5-bromo-2,3-dihydro-1H-indene. PubChem. [Link]

-

SAFETY DATA SHEET. Fisher Scientific. [Link]

-

Leveraging Catalysis to Enable the Asymmetric Synthesis of Novel Cereblon E3 Ligase Modulatory Drug Cores. escholarship.org. [Link]

-

Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Publications. [Link]

-

Amino Turbo Chirality and Its Asymmetric Control. PubMed Central. [Link]

-

Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides. Royal Society of Chemistry. [Link]

-

Asymmetric synthesis of unusual amino acids: Synthesis of optically pure isomers of β-methylphenylalanine. University of Arizona. [Link]

Sources

- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound hydrochloride [myskinrecipes.com]

- 4. This compound [myskinrecipes.com]

- 5. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 6. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | 1228561-27-0 [sigmaaldrich.com]

- 9. 1228561-27-0|this compound|BLD Pharm [bldpharm.com]

- 10. 5-bromo-2,3-dihydro-1H-inden-1-amine | C9H10BrN | CID 22228388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. apicule.com [apicule.com]

- 18. enamine.enamine.net [enamine.enamine.net]

- 19. fishersci.nl [fishersci.nl]

- 20. fishersci.com [fishersci.com]

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine molecular weight

An In-Depth Technical Guide to (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine: Properties, Synthesis, and Applications in CNS Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical chiral building block for professionals in pharmaceutical research and development. We will delve into its fundamental physicochemical properties, explore a conceptual synthetic pathway, and contextualize its application within Central Nervous System (CNS) drug discovery, with a focus on the molecular weight and stereochemical integrity that make it a valuable intermediate.

Introduction: The Strategic Importance of a Chiral Indane Amine

This compound is a brominated indane amine distinguished by its specific stereochemistry. In the landscape of medicinal chemistry, the spatial arrangement of atoms is paramount, as biological targets such as receptors and enzymes are inherently chiral. The enantiomerically pure (R)-configuration of this compound allows for highly selective interactions with these targets, a crucial factor in designing potent and safe therapeutics.[1][2]

This molecule serves as a pivotal intermediate, primarily in the synthesis of active pharmaceutical ingredients (APIs) aimed at treating neurological and psychiatric disorders.[2][3] Its rigid, bicyclic indane scaffold provides a well-defined orientation for the amine group and the bromine atom, which can be used as a handle for further chemical modifications, such as cross-coupling reactions. This guide synthesizes the available data to provide a practical and in-depth resource for researchers utilizing this key intermediate.

Core Physicochemical Properties

The precise characterization of a chemical intermediate is the foundation of reproducible and scalable synthesis. This compound is commonly available as both a free base and a hydrochloride salt, each with distinct molecular weights and handling properties. The hydrochloride salt often offers improved stability and solubility in polar solvents.

A summary of its key quantitative data is presented below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Molecular Weight | 212.09 g/mol | 248.55 g/mol | [2][4][5][6],[7][8][9] |

| Molecular Formula | C₉H₁₀BrN | C₉H₁₁BrClN | [2][4],[7][8] |

| CAS Number | 1228561-27-0 | 1443238-61-6 | [6][10],[3][7] |

| Appearance | Solid, semi-solid, or liquid | Solid | [6],[8] |

| Purity | Typically ≥95% | Typically ≥97% | [2][6],[8] |

| Boiling Point | 278.2±40.0 °C (Predicted) | Not Available | [2] |

| Density | 1.490±0.06 g/cm³ (Predicted) | Not Available | [2] |

| Storage Conditions | 2-8°C, under inert gas, protected from light | 2-8°C | [2][6],[9] |

Conceptual Synthesis and Stereochemical Control

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical manufacturing. The (R)-enantiomer of 5-bromo-indan-1-amine is typically derived from its corresponding ketone precursor, 5-bromo-2,3-dihydro-1H-inden-1-one, through asymmetric reduction or reductive amination.

The causality behind choosing an asymmetric method is to avoid the formation of a racemic mixture, which would necessitate a costly and often low-yielding chiral resolution step later in the synthesis. By establishing the desired stereocenter early, the overall efficiency of the API synthesis is significantly improved.

Experimental Protocol: Asymmetric Reductive Amination (Conceptual)

This protocol describes a representative, conceptual workflow for the synthesis of the title compound.

-

Reaction Setup: To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one (1.0 eq)[11] in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a chiral catalyst and a reducing agent.

-

Amine Source: Introduce an ammonia source, such as ammonium acetate or a protected amine equivalent.

-

Asymmetric Reduction: The core of the stereochemical control lies in the use of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) and a hydride source (e.g., a silane or H₂) to stereoselectively reduce the intermediate imine to the desired (R)-amine.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Workup and Quenching: Upon completion, carefully quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate). Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure this compound.

-

Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Caption: Hypothetical modulation of a GPCR signaling pathway by a derived antagonist.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for personnel safety. It is classified as an irritant and requires careful handling to avoid exposure.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [12][13]* Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors. [12]* Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition. [12][14]* Storage: Store containers in a dry, cool, and well-ventilated place. [12]For long-term stability, especially for the free base, storage at 2-8°C under an inert atmosphere is recommended. [6]* First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention. [12][13] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. [12][13] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell. [12][14]

-

Conclusion

This compound is more than just a chemical reagent; it is a key enabling tool in the quest for novel CNS therapeutics. Its defined stereochemistry and versatile chemical handles provide medicinal chemists with a reliable and strategic starting point for the synthesis of complex and highly specific drug candidates. Understanding its core properties, including its precise molecular weight, and adhering to safe handling protocols are fundamental to leveraging its full potential in the research and development pipeline.

References

-

PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. 5-bromo-2,3-dihydro-1H-inden-1-amine. National Center for Biotechnology Information. [Link]

-

ChemUniverse. 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE [P89502]. ChemUniverse. [Link]

-

MySkinRecipes. This compound hydrochloride. MySkinRecipes. [Link]

-

MySkinRecipes. This compound. MySkinRecipes. [Link]

-

Apicule. This compound hydrochloride (CAS No: 1443238-61-6) API Intermediate Manufacturers. Apicule. [Link]

-

PubChem. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. apicule.com [apicule.com]

- 4. 5-bromo-2,3-dihydro-1H-inden-1-amine | C9H10BrN | CID 22228388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemuniverse.com [chemuniverse.com]

- 6. This compound | 1228561-27-0 [sigmaaldrich.com]

- 7. This compound hydrochloride | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl | CymitQuimica [cymitquimica.com]

- 9. chemshuttle.com [chemshuttle.com]

- 10. 1228561-27-0|this compound|BLD Pharm [bldpharm.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. fishersci.com [fishersci.com]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. fishersci.com [fishersci.com]

A Technical Guide to (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine: Synthesis, Resolution, and Application

Introduction

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine is a critical chiral building block in modern medicinal chemistry. Its rigid indane scaffold and stereochemically defined amine group make it an invaluable intermediate for synthesizing a range of pharmacologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] This guide provides an in-depth technical overview of its synthesis, chiral resolution, and applications, tailored for researchers and professionals in drug discovery and development. The primary CAS Number for this compound is 1228561-27-0 .[3][4] Its hydrochloride salt is also commonly used and has the CAS Number 1443238-61-6 .[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented below. Proper handling and storage are crucial for maintaining the integrity of this chiral intermediate.

| Property | This compound | This compound HCl | Reference(s) |

| CAS Number | 1228561-27-0 | 1443238-61-6 | [3][5] |

| Molecular Formula | C₉H₁₀BrN | C₉H₁₁BrClN | [1][3] |

| Molecular Weight | 212.09 g/mol | 248.55 g/mol | [2][6] |

| Appearance | Solid, semi-solid, or liquid | White to yellow powder or crystals | [1][3] |

| Purity | Typically ≥95% | Typically ≥97% | [3][7] |

| Storage Conditions | 2-8°C, keep in dark place, inert atmosphere | 2-8°C, stored in inert gas | [1][3] |

Synthesis and Chiral Resolution: A Strategic Overview

The synthesis of enantiomerically pure this compound is a multi-step process that begins with the corresponding ketone and culminates in a crucial chiral resolution step. The overall strategy is to first produce the racemic amine and then separate the desired (R)-enantiomer from the (S)-enantiomer.

Caption: General workflow for the synthesis and resolution of this compound.

Part 1: Synthesis of Racemic 5-Bromo-2,3-dihydro-1H-inden-1-amine

The common precursor for the synthesis is 5-Bromo-1-indanone.[8][9] A typical laboratory-scale synthesis involves the conversion of this ketone to the racemic amine.

Protocol: Reductive Amination of 5-Bromo-1-indanone

-

Oximation: 5-Bromo-1-indanone is reacted with hydroxylamine in an alcohol solvent, often in the presence of a base, to form 5-bromo-1-indanone oxime.[8] This step converts the ketone into an intermediate that is amenable to reduction to the primary amine.

-

Reduction: The resulting ketoxime is then subjected to catalytic reduction.[8] This is typically performed in a high-pressure reactor using a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon) under a hydrogen atmosphere. This step reduces the oxime group to the primary amine, yielding racemic 5-bromo-2,3-dihydro-1H-inden-1-amine.

Part 2: Chiral Resolution

The separation of enantiomers is the most critical and often the most challenging step.[10] The most common industrial method is the formation of diastereomeric salts using a chiral resolving agent, followed by fractional crystallization.[8][11]

Causality in Resolving Agent Selection: The choice of resolving agent is paramount. For the resolution of a basic compound like an amine, a chiral acid is used. The acid must form stable, crystalline diastereomeric salts with the amine, where one salt has significantly lower solubility in the chosen solvent system than the other. This difference in solubility is the physical basis for the separation by fractional crystallization. For the analogous S-enantiomer, D-mandelic acid has been shown to be an effective resolving agent.[8]

Protocol: Resolution via Diastereomeric Salt Crystallization

-

Salt Formation: The racemic 5-bromo-2,3-dihydro-1H-inden-1-amine is dissolved in a suitable solvent, such as methanol.[11] A solution of the chiral resolving agent (e.g., an enantiomerically pure form of tartaric acid, malic acid, or mandelic acid) is added.[8][11] The molar ratio of the amine to the resolving agent is a critical parameter to optimize.[8]

-

Fractional Crystallization: The solution is cooled, sometimes with seeding, to induce the crystallization of the less soluble diastereomeric salt. The solid precipitate is enriched in one diastereomer.[11]

-

Isolation and Purification: The crystalline salt is isolated by filtration. To achieve high enantiomeric purity (often expressed as enantiomeric excess, ee), this salt may be recrystallized one or more times.

-

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., ammonia solution or sodium hydroxide) to neutralize the chiral acid and liberate the enantiomerically pure free amine.[8] The product is then extracted using an organic solvent.

Analytical Characterization: Ensuring Enantiomeric Purity

Verifying the enantiomeric purity of the final product is essential for its use in pharmaceutical synthesis.[10] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard analytical technique for this purpose.

Principle of Chiral HPLC: Chiral stationary phases are designed to interact differently with the two enantiomers of a compound. This differential interaction leads to different retention times on the chromatography column, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for this type of separation.[12]

Caption: Schematic of a chiral HPLC system for enantiomeric purity analysis.

Applications in Drug Development

This compound is a valuable intermediate primarily because its structure is a precursor to molecules that modulate CNS targets.[1][2] The enantiomerically pure amine allows for selective interaction with chiral biological targets like receptors and enzymes, which is a cornerstone of modern drug design.[1][10]

Its applications include:

-

Synthesis of Serotonin and Dopamine Receptor Modulators: The indane amine scaffold is a key feature in many compounds designed to interact with neurotransmitter receptors, making it useful in the development of treatments for psychiatric and neurological disorders.[1]

-

Intermediates for Neurodegenerative Disease Research: It is employed in the synthesis of novel compounds for research into treatments for conditions like Parkinson's and Alzheimer's disease.[1]

-

Asymmetric Synthesis: Beyond being a building block, the chiral amine can be used to direct the stereochemistry of subsequent reactions in a synthetic pathway, ensuring the correct 3D structure of a complex final drug molecule.[2]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the creation of stereochemically precise pharmaceuticals. A thorough understanding of its synthesis, the nuances of its chiral resolution, and its analytical validation is essential for any scientist working in drug discovery and development. The methodologies described herein provide a framework for the reliable production and application of this high-value chiral intermediate.

References

-

This compound hydrochloride. MySkinRecipes. [Link]

-

This compound. MySkinRecipes. [Link]

-

This compound hydrochloride. PubChem, National Institutes of Health. [Link]

-

This compound hydrochloride (CAS No: 1443238-61-6) API Intermediate Manufacturers. apicule. [Link]

- Method for preparing S-5-bromo-1-aminoindane.

-

5-bromo-2,3-dihydro-1H-inden-1-amine. PubChem, National Institutes of Health. [Link]

-

5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. PubChem, National Institutes of Health. [Link]

-

(1R)-5-Bromo-2,3-dihydro-1H-inden-1-amine. PubChem, National Institutes of Health. [Link]

- Process of resolution of 1-aminoindan.

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

-

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health. [Link]

-

Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. PubMed, National Institutes of Health. [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

-

5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1). PubChem, National Institutes of Health. [Link]

-

Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. ResearchGate. [Link]

Sources

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 1228561-27-0 [sigmaaldrich.com]

- 4. 1228561-27-0|this compound|BLD Pharm [bldpharm.com]

- 5. 1443238-61-6|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. This compound hydrochloride | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl | CymitQuimica [cymitquimica.com]

- 8. CN105130824A - Method for preparing S-5-bromo-1-aminoindane - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine

Prepared by: A Senior Application Scientist

Foreword: The Imperative of Rigorous Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of chiral intermediates is a cornerstone of both efficacy and safety. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine, a key chiral building block, presents a compelling case for the application of a multi-technique spectroscopic approach. Its unique combination of a stereocenter, a primary amine, a bicyclic aliphatic system, and a brominated aromatic ring necessitates a detailed and integrated analysis. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic characterization of this important molecule, moving beyond mere data reporting to a deeper understanding of the "why" behind the experimental choices and spectral interpretations. Our objective is to equip the reader with the knowledge to not only verify the identity and purity of this compound but also to troubleshoot potential synthetic and analytical challenges.

Molecular Structure and Its Spectroscopic Implications

A thorough spectroscopic analysis begins with a foundational understanding of the molecule's structure. This compound is characterized by several key features that will manifest in its various spectra.

Caption: Molecular Structure of this compound.

The key structural motifs to consider are:

-

Chiral Center (C1): The stereochemistry at this position is critical and, while not directly distinguishable by standard NMR or IR, its influence on the electronic environment of neighboring protons can be observed.

-

Primary Amine (-NH₂): This functional group will give rise to characteristic signals in both IR (N-H stretching and bending) and ¹H NMR (exchangeable protons). Its basicity also allows for the formation of salts (e.g., hydrochloride), which can affect solubility and spectroscopic behavior.

-

Bromo-aromatic Ring: The bromine atom introduces a specific isotopic pattern in mass spectrometry and influences the chemical shifts of the aromatic protons and carbons in NMR due to its electron-withdrawing nature.

-

Dihydroindene Scaffold: The fused aliphatic and aromatic rings create a rigid structure with distinct sets of aliphatic protons, each with a unique chemical environment and coupling relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

2.1. Predicted ¹H NMR Data

The following table outlines the expected chemical shifts (δ), multiplicities, and coupling constants (J) for the protons in this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (CH-NH₂) | ~4.2 - 4.5 | Triplet (t) | ~7-8 | 1H |

| H-2 (CH₂) | ~1.9 - 2.1 (diastereotopic) | Multiplet (m) | - | 1H |

| H-2' (CH₂) | ~2.4 - 2.6 (diastereotopic) | Multiplet (m) | - | 1H |

| H-3 (CH₂) | ~2.8 - 3.0 | Multiplet (m) | - | 2H |

| H-4 (Ar-H) | ~7.3 - 7.5 | Singlet (s) or narrow doublet | - | 1H |

| H-6 (Ar-H) | ~7.1 - 7.3 | Doublet (d) | ~8 | 1H |

| H-7 (Ar-H) | ~7.0 - 7.2 | Doublet (d) | ~8 | 1H |

| -NH₂ | ~1.5 - 3.0 (broad) | Singlet (s, broad) | - | 2H |

2.2. Rationale Behind Predicted Assignments

-

Aromatic Region (7.0 - 7.5 ppm): The three aromatic protons will appear in this region. The bromine atom's electron-withdrawing effect will deshield adjacent protons. The exact splitting pattern will depend on the coupling constants between H-4, H-6, and H-7.

-

Benzylic Methine (H-1, ~4.2 - 4.5 ppm): This proton is deshielded due to its proximity to both the aromatic ring and the electronegative nitrogen atom. It is expected to appear as a triplet due to coupling with the two adjacent H-2 protons.

-

Aliphatic Methylene Protons (H-2, H-3): These protons will appear in the upfield region. The H-2 protons are diastereotopic due to the adjacent chiral center and will likely have different chemical shifts and couple with each other (geminal coupling) and with H-1 and H-3. The H-3 protons, being further from the chiral center, might appear as a more straightforward multiplet.

-

Amine Protons (-NH₂): These protons are exchangeable and their signal is often broad. The chemical shift is highly dependent on the solvent, concentration, and temperature. Addition of D₂O will cause this signal to disappear, a key diagnostic test for labile protons.[1]

2.3. Experimental Protocol: ¹H NMR

Caption: Workflow for ¹H NMR analysis.

-

Choice of Solvent: For the free amine, CDCl₃ is a common choice. For the hydrochloride salt, which may have lower solubility in CDCl₃, DMSO-d₆ is a suitable alternative. The choice of solvent is critical as it can influence chemical shifts, especially for the amine protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

3.1. Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH-NH₂) | ~55 - 65 |

| C2 (CH₂) | ~30 - 40 |

| C3 (CH₂) | ~25 - 35 |

| C3a (Ar-C) | ~140 - 145 |

| C4 (Ar-C) | ~125 - 135 |

| C5 (Ar-C-Br) | ~115 - 125 |

| C6 (Ar-C) | ~120 - 130 |

| C7 (Ar-C) | ~120 - 130 |

| C7a (Ar-C) | ~145 - 150 |

3.2. Rationale Behind Predicted Assignments

-

Aromatic Region (115 - 150 ppm): The six aromatic carbons will resonate in this region. The carbon directly attached to the bromine (C5) will have its chemical shift influenced by the heavy atom effect. The quaternary carbons (C3a and C7a) will typically have lower intensities.

-

Aliphatic Region (25 - 65 ppm): The benzylic carbon (C1) bearing the amine group will be the most downfield in this region. The other two aliphatic carbons (C2 and C3) will appear at higher fields.

3.3. Experimental Protocol: ¹³C NMR

The sample preparation is the same as for ¹H NMR, although a higher concentration (20-50 mg) is often beneficial due to the lower natural abundance of the ¹³C isotope. The acquisition will require a significantly larger number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

4.1. Expected Mass Spectrum Features

-

Molecular Ion (M⁺): The molecular weight of the free amine (C₉H₁₀BrN) is approximately 211.00 g/mol (for ⁷⁹Br) and 213.00 g/mol (for ⁸¹Br). A key feature will be the presence of two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is characteristic of a compound containing one bromine atom.[2][3][4]

-

Nitrogen Rule: As the molecule contains one nitrogen atom, the nominal molecular weight will be an odd number, which is consistent with the predicted molecular ions.

-

Key Fragmentation Pathways:

-

α-Cleavage: This is a common fragmentation pathway for amines, involving the cleavage of the bond adjacent to the nitrogen atom. For this molecule, cleavage of the C1-C7a bond would lead to the loss of a C₈H₆Br radical and the formation of a [CH₂=NH₂]⁺ fragment at m/z = 30.

-

Loss of H: Loss of a hydrogen atom from the carbon bearing the amine can lead to an [M-1]⁺ peak.

-

Loss of NH₂: Cleavage of the C1-N bond can result in the loss of an amino radical (•NH₂) and the formation of a bromo-dihydro-indenyl cation.

-

Caption: Predicted major fragmentation pathways in mass spectrometry.

4.2. Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common method for small molecules and would likely be suitable for this compound. Electrospray Ionization (ESI) would also be effective, especially if the sample is introduced in solution.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

5.1. Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to strong |

| N-H Bend (scissoring) | 1580 - 1650 | Medium to strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium (multiple bands) |

| C-N Stretch | 1000 - 1250 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

5.2. Rationale Behind Assignments

-

N-H Vibrations: The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a clear indicator of a primary amine (-NH₂).[5][6][7][8] A bending vibration in the 1580-1650 cm⁻¹ range further confirms this functional group.

-

C-H Stretching: The spectrum will show absorptions for both aromatic C-H (above 3000 cm⁻¹) and aliphatic C-H (below 3000 cm⁻¹) stretching.

-

Aromatic and C-N Stretching: The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to aromatic C=C stretching and C-N stretching, which are useful for confirming the overall structure.

5.3. Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent (e.g., CCl₄, though this is less common now due to safety concerns). ATR is often the most convenient method for solid samples.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra. A typical measurement involves acquiring 16-32 scans at a resolution of 4 cm⁻¹.

Conclusion: A Holistic Approach to Spectroscopic Characterization

The comprehensive spectroscopic analysis of this compound requires a synergistic application of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. While this guide provides a robust theoretical framework and predicted data, it is imperative for researchers to obtain and meticulously analyze experimental data for their specific samples. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system for confirming the identity, purity, and stereochemical integrity of this vital pharmaceutical intermediate. By understanding the principles behind the data, scientists can confidently advance their research and development endeavors.

References

- Vertex AI Search. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.

- Chemistry LibreTexts. (n.d.). Amine infrared spectra.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- University of Calgary. (n.d.). IR: amines.

- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.

- Chemistry LibreTexts. (2020). 16.

- Chemistry LibreTexts. (2023).

Sources

- 1. 1443238-61-6|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. 1H-Inden-1-one, 5-bromo-2,3-dihydro- [webbook.nist.gov]

- 3. 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl | CymitQuimica [cymitquimica.com]

- 4. CAS:2947423-36-9, (5-Bromo-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride-毕得医药 [bidepharm.com]

- 5. 5-Bromo-1-indanone(34598-49-7) 1H NMR [m.chemicalbook.com]

- 6. 1H-Inden-1-amine,5-bromo-2,3-dihydro-,hydrochloride(1:1),(1R)-(1443238-61-6) 1H NMR [m.chemicalbook.com]

- 7. 5-bromo-2,3-dihydro-1H-inden-1-amine | C9H10BrN | CID 22228388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound hydrochloride | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine: Synthesis, Resolution, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Amine

(1R)-5-bromo-2,3-dihydro-1H-inden-1-amine, a chiral primary amine, serves as a crucial building block in modern medicinal chemistry. Its rigid, bicyclic structure and the presence of a stereodefined amine group make it an invaluable intermediate for creating complex molecular architectures with precise three-dimensional orientations. This enantiomeric purity is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] The strategic placement of a bromine atom on the aromatic ring also provides a versatile chemical handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of diverse compound libraries for drug discovery programs. This guide provides an in-depth overview of the synthesis, chiral resolution, and characterization of this important synthetic intermediate, grounded in established chemical principles and methodologies.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is the foundation of safe and effective laboratory practice.

Compound Identification and Properties

| Property | Value | Source |

| IUPAC Name | (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine | PubChem[2][3] |

| Synonyms | (R)-5-Bromo-1-aminoindan | Sigma-Aldrich[4] |

| CAS Number | 1228561-27-0 | BLDpharm[5] |

| Molecular Formula | C₉H₁₀BrN | PubChem[6] |

| Molecular Weight | 212.09 g/mol | PubChem[6] |

| Appearance | Solid, semi-solid, or liquid | Sigma-Aldrich[4] |

| Storage | 2-8°C, inert atmosphere, keep in dark place | Sigma-Aldrich[4] |

Safety and Handling

As a halogenated amine, (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine requires careful handling. The following safety information is derived from supplier safety data sheets for the compound and its hydrochloride salt.

-

GHS Pictogram:

-

Signal Word: Warning[4]

-

Hazard Statements:

-

Precautionary Statements:

Causality Behind Safety Precautions: The hazard profile is typical for aromatic amines and organobromine compounds. The amine group can be corrosive and irritating, while the overall molecule can be harmful if ingested. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Manufacturing Workflow

The synthesis of enantiomerically pure (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine is a multi-step process that begins with a commercially available precursor and involves the key stages of racemic amine formation followed by classical chiral resolution.

Caption: Overall workflow for the synthesis and purification of (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine.

Part 1: Synthesis of Racemic 5-Bromo-2,3-dihydro-1H-inden-1-amine

The most direct route to the racemic amine is via reductive amination of the corresponding ketone, 5-bromo-2,3-dihydro-1H-inden-1-one. This method is highly efficient as it forms the imine intermediate in situ, which is then immediately reduced to the amine.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Imine Formation: Allow the mixture to stir for 30-60 minutes to facilitate the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the internal temperature remains below 10°C.

-

Expert Insight: Sodium cyanoborohydride is the reagent of choice for one-pot reductive aminations. It is mild enough that it selectively reduces the protonated imine (iminium ion) much faster than the starting ketone, maximizing the yield of the desired amine.[7] The reaction is typically run at a pH between 6 and 7 to ensure sufficient concentration of the iminium ion without significant hydrolysis.

-

-

Reaction Completion & Quench: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. Carefully quench the reaction by the slow addition of 2M HCl until the pH is ~2 to decompose any remaining borohydride reagent (Caution: gas evolution).

-

Work-up: Make the solution basic (pH > 10) with the addition of aqueous NaOH. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude racemic amine can then be purified by column chromatography on silica gel or carried forward to the resolution step.

Part 2: Chiral Resolution via Diastereomeric Salt Formation

Classical resolution remains a robust and scalable method for separating enantiomers.[8] The principle lies in reacting the racemic amine with a single enantiomer of a chiral acid. This creates a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility.[8]

Experimental Protocol: Chiral Resolution

This protocol is adapted from established procedures for the resolution of the parent compound, 1-aminoindan.[3]

-

Salt Formation: Dissolve the racemic 5-bromo-2,3-dihydro-1H-inden-1-amine (1.0 eq) in a minimal amount of a suitable hot solvent, such as methanol or ethanol. In a separate flask, dissolve a sub-stoichiometric amount of the resolving agent, L-(-)-malic acid or (+)-tartaric acid (approx. 0.5 - 1.0 eq), in the same hot solvent.

-

Expert Insight: The choice of resolving agent and solvent is critical and often determined empirically. The goal is to find a combination where one diastereomeric salt is significantly less soluble than the other, allowing it to crystallize selectively from the solution. For 1-aminoindan itself, L-(-)-malic acid in methanol has been shown to preferentially crystallize the salt of the (R)-amine.[3]

-

-

Crystallization: Add the warm solution of the chiral acid to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator for several hours to promote crystallization. Seeding with a small crystal of the desired diastereomeric salt can aid in inducing crystallization.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., 2M NaOH) until the pH is > 10. This deprotonates the amine, breaking the salt.

-

Extraction: Extract the liberated free (R)-amine into an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine.

-

Purity Assessment: The enantiomeric excess (ee) of the product must be determined using a suitable chiral analytical method, such as Chiral High-Performance Liquid Chromatography (HPLC). The crystallization process may need to be repeated to achieve the desired optical purity (>99% ee).

Analytical Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the final product.

Caption: Logical workflow for the analytical validation of the final product.

Spectroscopic Data

While a comprehensive, publicly available dataset for the free base is limited, data for the hydrochloride salt provides a reliable reference.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is used to confirm the proton environment of the molecule. Key expected signals include:

-

Aromatic protons on the substituted benzene ring.

-

A multiplet for the benzylic proton at the chiral center (C1).

-

Distinct multiplets for the diastereotopic protons on the C2 and C3 carbons of the five-membered ring.

-

A broad signal for the amine protons (-NH₂).

-

-

¹³C NMR (Carbon NMR): This technique verifies the carbon skeleton of the molecule. The spectrum should show 9 distinct signals corresponding to the 9 carbon atoms in the structure.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the two naturally abundant isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The expected m/z values for the molecular ion would be approximately 211 and 213.

Application in Drug Development

Chiral aminoindanes are privileged scaffolds in medicinal chemistry, particularly for targeting the central nervous system (CNS). While specific, publicly disclosed synthesis routes for many developmental drugs are proprietary, the structural motif of (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine is highly relevant to advanced pharmaceutical intermediates. For example, related aminoindan structures are key components in selective androgen receptor modulators (SARMs) and other targeted therapies. The (R)-configuration and the bromo-substituent provide a precise vector for molecular elaboration, allowing medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

(1R)-5-bromo-2,3-dihydro-1H-inden-1-amine is a high-value chiral intermediate whose synthesis and purification rely on fundamental and robust organic chemistry principles. The pathway, involving the reductive amination of a readily available indanone followed by classical diastereomeric salt resolution, represents a scalable and reliable method for producing this enantiomerically pure building block. Proper analytical characterization is crucial to ensure the structural integrity and optical purity required for its application in the synthesis of complex, next-generation pharmaceutical agents. This guide provides the foundational knowledge for researchers to confidently synthesize, purify, and utilize this versatile compound in their drug discovery and development endeavors.

References

-

PubChem. (1R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (1R)-5-Bromo-2,3-dihydro-1H-inden-1-amine. National Center for Biotechnology Information. Available at: [Link]

-

MySkinRecipes. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. Available at: [Link]

- Google Patents. (2012). Process of resolution of 1-aminoindan. WO2012116752A1.

-

MySkinRecipes. This compound. Available at: [Link]

-

PubChem. 5-bromo-2,3-dihydro-1H-inden-1-amine. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Available at: [Link]

-

PubChem. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2007). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. CN101062897A.

-

Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

Sources

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. This compound hydrochloride | C9H11BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R)-5-Bromo-2,3-dihydro-1H-inden-1-amine | C9H10BrN | CID 28206722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1228561-27-0 [sigmaaldrich.com]

- 5. 1228561-27-0|this compound|BLD Pharm [bldpharm.com]

- 6. 5-bromo-2,3-dihydro-1H-inden-1-amine | C9H10BrN | CID 22228388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. e3s-conferences.org [e3s-conferences.org]

An In-depth Technical Guide to Key Intermediates in Central Nervous System Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Intricacies of CNS Drug Synthesis

The development of therapeutics targeting the Central Nervous System (CNS) represents one of the most formidable challenges in medicinal chemistry. Beyond the intricate biological targets, the blood-brain barrier (BBB) stands as a formidable gatekeeper, dictating stringent physicochemical properties for any molecule aspiring to exert its effect within the brain.[1] This guide delves into the synthetic heart of CNS drug discovery: the key intermediates. These molecular scaffolds and building blocks are the lynchpins in the construction of a diverse arsenal of medications for psychiatric and neurodegenerative disorders. Understanding their synthesis is not merely an academic exercise; it is fundamental to process optimization, scalability, and the ultimate success of a therapeutic candidate. This document provides a detailed exploration of the synthesis of these critical components, grounded in mechanistic understanding and practical application, to empower researchers and drug development professionals in this demanding field.

Section 1: Privileged Scaffolds in CNS Drug Design: The Power of Recurring Motifs

In the vast chemical space of potential CNS drugs, certain structural motifs, known as "privileged scaffolds," appear with remarkable frequency. These frameworks possess inherent properties that make them well-suited for interacting with CNS targets and for crossing the blood-brain barrier.[2]

The Aporphine Alkaloids: A Scaffold for Diverse CNS Activity

Aporphine alkaloids represent a class of natural products and their synthetic analogs that have garnered significant interest in CNS drug discovery due to their wide range of pharmacological activities.[3] The core tetracyclic structure of aporphine serves as a versatile template for designing ligands targeting various CNS receptors.

A cornerstone of aporphine synthesis is the Pictet-Spengler reaction , a powerful tool for constructing the tetrahydroisoquinoline core of the scaffold.[4] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. The driving force is the formation of an electrophilic iminium ion that undergoes intramolecular electrophilic aromatic substitution.[5]

Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Intermediate for Aporphine Synthesis

This protocol describes a key step in the synthesis of an aporphine precursor, adapted from literature procedures.[6]

Reaction: Pictet-Spengler cyclization of N-tosyl tyramine with 2-bromophenylacetaldehyde.

Step 1: Reactant Preparation

-

Dissolve N-tosyl tyramine (1 equivalent) in trifluoroacetic acid at room temperature under a nitrogen atmosphere.

Step 2: Addition of Aldehyde

-

Slowly add a solution of 2-bromophenylacetaldehyde (1.1 equivalents) in a minimal amount of trifluoroacetic acid to the reaction mixture.

Step 3: Reaction Monitoring

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

Step 4: Work-up and Isolation

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired tetrahydroisoquinoline intermediate.

Expected Yield: 55%[6]

Imidazo[1,2-a]pyridines: A Versatile Core for Anxiolytics and Hypnotics

The imidazo[1,2-a]pyridine scaffold is a prominent feature in several successful CNS drugs, including the hypnotic zolpidem and the anxiolytic alpidem.[7] Its rigid, planar structure and tunable electronic properties make it an ideal framework for interacting with various receptors in the CNS. A common and efficient method for constructing this bicyclic system is the condensation of a 2-aminopyridine with an α-haloketone.[8]

Experimental Protocol: Synthesis of a Zolpidem Intermediate

This protocol outlines a laboratory-scale synthesis of a key imidazo[1,2-a]pyridine intermediate for zolpidem.[9]

Reaction: Condensation of 2-amino-5-methylpyridine with 2-bromo-4'-methylacetophenone.

Step 1: Reactant Mixture

-

In a round-bottom flask, combine 2-amino-5-methylpyridine (1 equivalent) and 2-bromo-4'-methylacetophenone (1 equivalent) in ethanol.

Step 2: Base Addition

-

Add sodium bicarbonate (1.5 equivalents) to the mixture.

Step 3: Reflux

-

Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring by TLC.

Step 4: Isolation and Purification

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure imidazo[1,2-a]pyridine intermediate.

Expected Yield: High[9]

Section 2: Chiral Intermediates: The Criticality of Stereochemistry in CNS Drugs

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. This is particularly true for CNS drugs, where stereoisomers often exhibit different pharmacological profiles. The synthesis of enantiomerically pure intermediates is therefore a critical aspect of modern CNS drug development.

Asymmetric Synthesis of the Paroxetine Intermediate: ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), contains two chiral centers. The desired therapeutic activity resides in the (3S,4R)-enantiomer. A key chiral intermediate in its synthesis is ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol.[10]

Experimental Protocol: Synthesis of a Chiral Piperidine Intermediate for Paroxetine

This protocol describes the synthesis of a crucial chiral intermediate for paroxetine, adapted from established methods.[1][11]

Reaction: Multi-step synthesis starting from (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine.

Step 1: Mesylation

-

To a stirred solution of (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine (1 equivalent) in Dichloromethane at 0-5°C, add triethylamine (1.4 equivalents) dropwise.

-

Follow with the dropwise addition of methanesulfonyl chloride (1.1 equivalents).

-

Stir the reaction for 3-4 hours at 0-5°C, monitoring by TLC.

-

After completion, add water, separate the layers, dry the organic layer over sodium sulfate, and remove the solvent under reduced pressure.[11]

Step 2: Carbamate Formation

-

Dissolve the mesityl derivative in toluene at 5-10°C.

-

Add triethylamine (0.3 equivalents) dropwise, followed by phenyl chloroformate (1.2 equivalents).

-

Raise the temperature to room temperature and stir for 12-13 hours.

-

Quench the reaction with potassium carbonate solution, separate the organic layer, dry, and concentrate.[11]

Step 3: Hydrolysis

-

Subject the carbamate derivative to basic hydrolysis to yield ((3S, 4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol.

Section 3: Key Intermediates in the Synthesis of Major CNS Drug Classes

This section provides a focused look at the synthesis of pivotal intermediates for several major classes of CNS drugs, complete with detailed protocols and mechanistic insights.

Antipsychotics